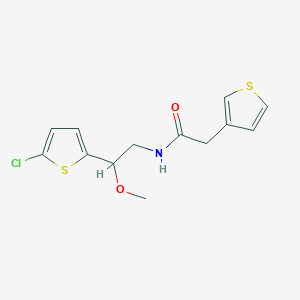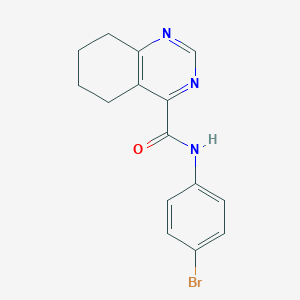![molecular formula C14H18O B2366605 [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287286-92-2](/img/structure/B2366605.png)
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,3-Dimethylphenyl)-1-bicyclo[111]pentanyl]methanol is a compound that belongs to the class of bicyclo[111]pentane derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which can then be further derivatized through various transformations . Another approach involves palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes, allowing for late-stage diversification of the bridgehead positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, particularly those involving photochemical and palladium-catalyzed processes.
化学反応の分析
Types of Reactions
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring and the bicyclo[11
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine
In biology and medicine, bicyclo[1.1.1]pentane derivatives are explored for their potential as bioisosteres, which can replace other functional groups in drug molecules to improve their properties. These compounds have shown promise in increasing the solubility, potency, and metabolic stability of lead compounds .
Industry
In industry, the compound’s unique structural features make it useful in materials science, particularly in the development of molecular rods, rotors, and supramolecular linker units .
作用機序
The mechanism of action of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: Known for its high strain energy and use in “strain-release” chemistry.
Cubane: Another highly strained bicyclic compound with applications in materials science and drug discovery.
Higher Bicycloalkanes: These include compounds with larger ring systems that share similar structural features and reactivity.
Uniqueness
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol stands out due to its specific substitution pattern and the presence of the hydroxyl group, which provides additional functionalization opportunities. Its unique structure and reactivity make it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-4-3-5-12(11(10)2)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSWBUYLHWUUBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)



![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
